N-(5-chloro-2-methylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a cyclohexylsulfonyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzimidazole core through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative. The cyclohexylsulfonyl group can be introduced via sulfonylation using cyclohexanesulfonyl chloride under basic conditions. Finally, the benzamide moiety is attached through an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzimidazole core or the methoxy groups, potentially forming quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Investigating its biological activity, particularly its potential as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyclohexylsulfonyl group may enhance binding affinity or selectivity, while the methoxybenzamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methoxyacetamide
- N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methoxybenzamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups on the benzamide ring may enhance its solubility and bioavailability compared to similar compounds with different substitution patterns.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-3-4-18(25)15-21(17)28-22(31)16-33-24-23(26-9-10-27-24)30-13-11-29(12-14-30)19-5-7-20(32-2)8-6-19/h3-10,15H,11-14,16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYOFIMTXFBVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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